1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE
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Overview
Description
1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound characterized by its unique triazino-benzoxazepine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furyl Ring: Starting with a bromophenyl derivative, a furan ring is introduced through a cyclization reaction.
Triazino-Benzoxazepine Core Construction: The core structure is formed via a series of condensation reactions involving appropriate amines and aldehydes.
Functional Group Modifications: Introduction of the methylthio and propionyl groups is achieved through nucleophilic substitution and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Preliminary studies may investigate its efficacy in treating conditions such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-[5-(2-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of 1-[6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE lies in its specific substitution pattern and the presence of the methylthio group. This particular arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H19BrN4O3S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
1-[6-[5-(3-bromophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H19BrN4O3S/c1-3-20(30)29-17-10-5-4-9-16(17)21-22(26-24(33-2)28-27-21)32-23(29)19-12-11-18(31-19)14-7-6-8-15(25)13-14/h4-13,23H,3H2,1-2H3 |
InChI Key |
BPZZSWSKVJABBL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Br |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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